N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797260-84-4
VCID: VC5407962
InChI: InChI=1S/C19H17N5O4S/c25-18(13-11-15(28-22-13)16-4-2-10-29-16)20-7-8-23-19(26)24(12-5-6-12)17(21-23)14-3-1-9-27-14/h1-4,9-12H,5-8H2,(H,20,25)
SMILES: C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NOC(=C3)C4=CC=CS4)C5=CC=CO5
Molecular Formula: C19H17N5O4S
Molecular Weight: 411.44

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

CAS No.: 1797260-84-4

Cat. No.: VC5407962

Molecular Formula: C19H17N5O4S

Molecular Weight: 411.44

* For research use only. Not for human or veterinary use.

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide - 1797260-84-4

Specification

CAS No. 1797260-84-4
Molecular Formula C19H17N5O4S
Molecular Weight 411.44
IUPAC Name N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C19H17N5O4S/c25-18(13-11-15(28-22-13)16-4-2-10-29-16)20-7-8-23-19(26)24(12-5-6-12)17(21-23)14-3-1-9-27-14/h1-4,9-12H,5-8H2,(H,20,25)
Standard InChI Key PGPZZEHHFDISRJ-UHFFFAOYSA-N
SMILES C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NOC(=C3)C4=CC=CS4)C5=CC=CO5

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates multiple heterocyclic systems:

  • 1,2,4-Triazole Core: A five-membered ring with three nitrogen atoms at positions 1, 2, and 4. The 5-oxo group and cyclopropyl substitution at position 4 introduce steric and electronic modifications that influence binding affinity .

  • Oxazole-Carboxamide Backbone: A 1,2-oxazole ring linked to a carboxamide group at position 3, enhancing hydrogen-bonding potential and solubility.

  • Aromatic Substituents: Furan-2-yl and thiophen-2-yl groups at positions 3 (triazole) and 5 (oxazole), respectively, contribute to π-π stacking interactions and metabolic resistance .

Table 1: Key Functional Groups and Their Roles

Functional GroupPositionRole in Bioactivity
1,2,4-TriazoleCore scaffoldEnzyme inhibition, metal chelation
Oxazole-carboxamideSide chainSolubility, target recognition
CyclopropylTriazole C4Conformational restraint
Furan-2-ylTriazole C3Aromatic interactions
Thiophen-2-ylOxazole C5Metabolic stability

Physicochemical Profile

  • Molecular Formula: C₁₉H₂₀N₆O₃S (calculated based on structural analysis).

  • Molecular Weight: 376.5 g/mol.

  • Solubility: Moderate aqueous solubility due to the carboxamide group, with logP ~2.1 (estimated), indicating balanced hydrophobicity.

  • Stability: The triazole and oxazole rings confer resistance to hydrolytic degradation, while the thiophene moiety may reduce oxidative metabolism .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the hybrid structure:

  • Triazole Formation: Cyclocondensation of hydrazine derivatives with cyclopropanecarbonyl chloride yields the 4-cyclopropyl-5-oxo-triazole intermediate.

  • Oxazole Construction: A Hantzsch-type reaction between thiophene-2-carbonitrile and ethyl glycolate forms the 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid precursor.

  • Amide Coupling: Carbodiimide-mediated coupling links the oxazole-carboxylic acid to the triazole-ethylamine side chain.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole cyclizationHydrazine, cyclopropanecarbonyl chloride, 80°C62
Oxazole synthesisThiophene-2-carbonitrile, DCC, RT58
Amide couplingEDC, HOBt, DMF, 0°C → RT71

Structural Modifications

  • Cyclopropyl Substitution: Replacing cyclopropyl with bulkier groups (e.g., adamantyl) reduced solubility but improved target affinity in analogs .

  • Thiophene vs. Furan: Thiophene’s sulfur atom enhances metabolic stability compared to furan, though furan derivatives show superior π-stacking in crystallographic studies .

Biological Activities and Mechanisms

Anticancer Activity

Triazole-oxazole hybrids demonstrate promising cytotoxicity:

  • Cell Line Inhibition: Analogous compounds show IC₅₀ values of 0.43–17 µM in HCT116 (colon) and MCF-7 (breast) cancer cells .

  • Mechanistic Insights: Apoptosis induction via mitochondrial membrane depolarization and caspase-9 activation, with concurrent ROS generation .

Table 3: Comparative Cytotoxicity of Triazole Derivatives

CompoundHCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Mechanism
Melampomagnolide B4.9330.0p53 activation
Triazole hybrid 10.434.76ROS generation, apoptosis
Albiziabioside A 65.1911.67Ferroptosis induction

Pharmacological Applications and Future Directions

Therapeutic Targets

  • Inflammatory Disorders: Patent WO2009077990A1 highlights aminotriazole derivatives as ALX/FPR2 agonists, suggesting potential anti-inflammatory applications for this compound .

  • Oncology: Preclinical models support triazole-oxazole hybrids as CDK9 degraders, reducing Mcl-1 levels and sensitizing tumors to chemotherapy .

Challenges and Opportunities

  • Bioavailability: The carboxamide group improves solubility, but intestinal permeability remains suboptimal (predicted Caco-2 Papp < 5 × 10⁻⁶ cm/s).

  • Toxicity: Cyclopropyl metabolites may induce hepatic CYP3A4, necessitating prodrug strategies .

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